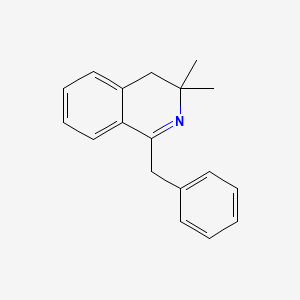
Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family This compound is characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the dihydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired product.
Industrial Production Methods: Industrial production methods for 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution: It reacts with diazonium salts to form hydrazones.
Radical Coupling/Dehydrogenation: A metal-free, mild one-pot protocol using electron-donor-acceptor (EDA) complexes initiates radical coupling and dehydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Dioxygen, visible light.
Substitution: Diazonium salts.
Radical Coupling/Dehydrogenation: Benzyl/allyl halides, triazene group as a directing group, purple light irradiation.
Major Products:
Oxidation: 1-Benzoylisoquinolines, 1-Benzoyl-3,4-dihydroisoquinolines.
Substitution: Hydrazones.
Radical Coupling/Dehydrogenation: 1-Benzyl/allyl-3,4-dihydroisoquinoline compounds.
Scientific Research Applications
1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it can form hydrazones with diazonium salts, which affects the UV spectra of the resulting compounds . Additionally, its oxidation and radical coupling reactions are initiated by electron-donor-acceptor complexes under specific conditions .
Comparison with Similar Compounds
- 1-Benzyl-3,4-dihydroisoquinoline
- 3,4-Dihydroisoquinolinone derivatives
- 1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
This comprehensive overview highlights the significance of 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline in various scientific and industrial fields. Its unique structural features and diverse reactivity make it a valuable compound for further research and development.
Biological Activity
Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)- , examining its biological activity through various studies and available data.
- Molecular Formula : C18H19N
- Molecular Weight : 249.3 g/mol
- CAS Number : 113417-33-7
Overview of Biological Activities
Isoquinoline derivatives are known for their pharmacological properties, including:
- Antimicrobial Activity : Some isoquinoline compounds exhibit antibacterial and antifungal properties, making them potential candidates for treating infections.
- Antioxidant Activity : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
- Cytotoxicity : Certain isoquinolines have shown cytotoxic effects against various cancer cell lines, indicating their potential in cancer therapy.
Antimicrobial Activity
A study evaluating the antimicrobial properties of isoquinoline derivatives demonstrated that they possess significant activity against a range of pathogens. The compound was tested against various bacterial strains and fungi, revealing moderate to strong inhibitory effects (Table 1).
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antioxidant Activity
Research has indicated that isoquinoline derivatives can act as effective antioxidants. For instance, one study reported that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, which is crucial for protecting cells from oxidative damage.
Cytotoxicity Studies
In vitro studies have shown that Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)- demonstrates cytotoxic effects on specific cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results are summarized in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 12.8 |
These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive evaluation of various isoquinoline derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance their antimicrobial potency.
- Cytotoxicity Investigation : A recent investigation into the cytotoxic effects of isoquinoline derivatives revealed that modifications at the phenylmethyl position significantly influenced their activity against cancer cells. This opens avenues for designing more potent anticancer agents.
- Antioxidant Mechanisms : Research exploring the antioxidant mechanisms of isoquinolines found that these compounds can modulate cellular pathways involved in oxidative stress response, suggesting their potential use in neuroprotective therapies.
Properties
CAS No. |
113417-33-7 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethyl-4H-isoquinoline |
InChI |
InChI=1S/C18H19N/c1-18(2)13-15-10-6-7-11-16(15)17(19-18)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
DGPOQLXNIPOONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















